Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate
Overview
Description
Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8BrNO2S. This compound is known for its unique structure, which includes a bromine atom attached to a thieno[2,3-B]pyridine ring system. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-B]pyridine-2-carboxylate. One common method includes the reaction of thieno[2,3-B]pyridine-2-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[2,3-B]pyridine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thieno[2,3-B]pyridine ring system play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chlorothieno[2,3-B]pyridine-2-carboxylate
- Ethyl 5-fluorothieno[2,3-B]pyridine-2-carboxylate
- Ethyl 5-iodothieno[2,3-B]pyridine-2-carboxylate
Uniqueness
Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-4-6-3-7(11)5-12-9(6)15-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSNEQKCHKDKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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